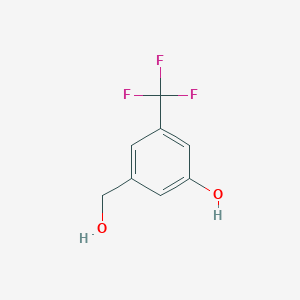
3-(ヒドロキシメチル)-5-(トリフルオロメチル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
科学的研究の応用
3-(Hydroxymethyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents or other trifluoromethylating agents
Industrial Production Methods
Industrial production of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenol ring can undergo reduction reactions under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of trifluoromethylated derivatives.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)phenol: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
5-(Trifluoromethyl)phenol: Lacks the hydroxymethyl group, affecting its hydrogen bonding capabilities.
3-(Hydroxymethyl)-4-(trifluoromethyl)phenol: Positional isomer with different electronic and steric properties
Uniqueness
3-(Hydroxymethyl)-5-(trifluoromethyl)phenol is unique due to the combined presence of both the hydroxymethyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.
特性
IUPAC Name |
3-(hydroxymethyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,12-13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMJSWOTMKIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
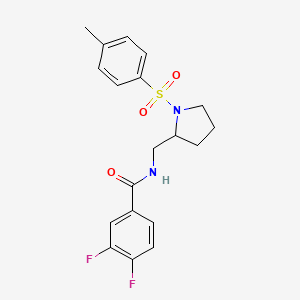
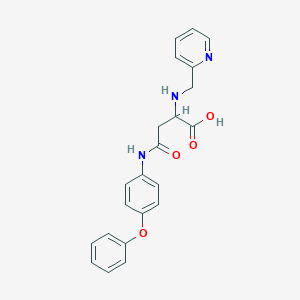
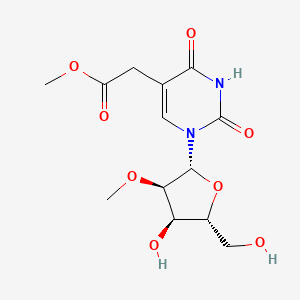
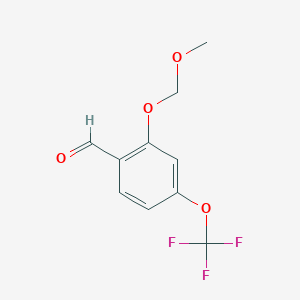
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)
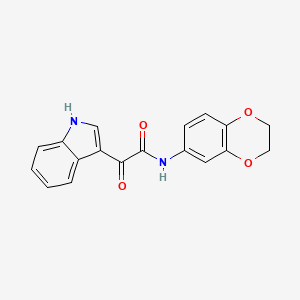
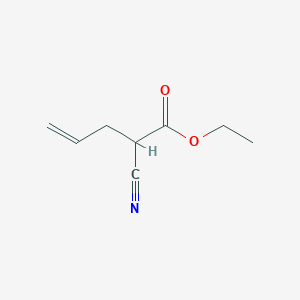
![1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2364155.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)
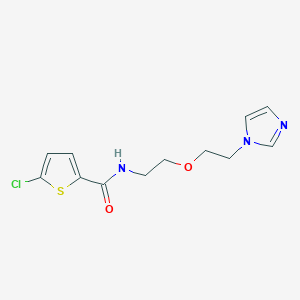
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
